molecular formula C62H93N15O13S2 B15194283 Ablsp CAS No. 87468-57-3

Ablsp

Cat. No.: B15194283
CAS No.: 87468-57-3
M. Wt: 1320.6 g/mol
InChI Key: RLLIICTVTZJCRU-UHFFFAOYSA-N
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Description

Ablsp (hypothetical compound name for illustrative purposes) is a pharmaceutical reference standard or impurity compound used in quality control testing for drug development and manufacturing.

This compound is likely characterized by rigorous analytical protocols, including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS), to confirm identity, purity, and stability. Its synthesis, storage, and application would adhere to pharmacopeial guidelines, such as those outlined by the United States Pharmacopeia (USP) or the International Council for Harmonisation (ICH) .

Properties

CAS No.

87468-57-3

Molecular Formula

C62H93N15O13S2

Molecular Weight

1320.6 g/mol

IUPAC Name

N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[1-[6-amino-2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide

InChI

InChI=1S/C62H93N15O13S2/c1-36(2)31-43(58(86)70-39(54(66)82)27-30-91-3)69-52(81)34-67-55(83)44(32-37-15-6-4-7-16-37)73-59(87)45(33-38-17-8-5-9-18-38)74-57(85)40(23-25-49(64)78)71-56(84)41(24-26-50(65)79)72-60(88)47-20-14-29-77(47)61(89)42(19-12-13-28-63)68-51(80)22-11-10-21-48-53-46(35-92-48)75-62(90)76-53/h4-9,15-18,36,39-48,53H,10-14,19-35,63H2,1-3H3,(H2,64,78)(H2,65,79)(H2,66,82)(H,67,83)(H,68,80)(H,69,81)(H,70,86)(H,71,84)(H,72,88)(H,73,87)(H,74,85)(H2,75,76,90)

InChI Key

RLLIICTVTZJCRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)CCCCC4C5C(CS4)NC(=O)N5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : Ablsp is synthesized by the combination of aluminum and phosphorus elements. The reaction is as follows :

4Al+P44AlP4Al + P_4 \rightarrow 4AlP 4Al+P4​→4AlP

Caution must be taken to avoid exposing the AlP to any sources of moisture, as this generates toxic phosphine gas.

Industrial Production Methods: : Industrially, this compound is produced in large quantities using the same reaction. The process involves heating aluminum and phosphorus in a controlled environment to prevent exposure to moisture and air .

Chemical Reactions Analysis

Types of Reactions: : Ablsp undergoes several types of chemical reactions, including:

Common Reagents and Conditions: : The common reagents used in these reactions include water and acids. The conditions typically involve ambient temperature and pressure, but care must be taken to handle the compound in a dry environment to prevent unwanted reactions .

Major Products Formed: : The major products formed from these reactions are aluminum hydroxide and phosphine gas .

Scientific Research Applications

Ablsp has several scientific research applications, including:

Mechanism of Action

The mechanism by which Ablsp exerts its effects involves the release of phosphine gas when it comes into contact with moisture. Phosphine gas is highly toxic and interferes with cellular respiration in living organisms, leading to their death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ablsp with structurally or functionally related pharmacopeial compounds based on generalized properties derived from analogous standards:

Property This compound Methyl Salicylate Related Compound A Balsalazide USP Related Compound A
Primary Application Quality control of APIs USP monograph compliance for methyl salicylate Impurity profiling in balsalazide APIs
Analytical Methods HPLC, NMR, MS HPLC, FT-IR, UV-Vis HPLC, MS, IR
Regulatory Compliance USP/ICH guidelines USP standards USP standards
Documentation Certificate of Analysis (CoA) CoA, SDS CoA, HNMR, MASS, HPLC, IR
Key Challenges Stability under varying conditions Quantification of trace impurities Synthesis reproducibility

Key Findings:

Functional Similarities: All three compounds serve as CRMs for validating analytical methods and ensuring compliance with pharmacopeial monographs. Documentation requirements (e.g., CoA, spectral data) are consistent across these standards, emphasizing traceability and reproducibility .

Divergences in Analytical Focus: Methyl Salicylate Related Compound A prioritizes UV-Vis and FT-IR for quantifying volatile impurities, whereas Balsalazide USP Related Compound A relies on MS for structural confirmation of synthetic byproducts .

Regulatory and Synthesis Challenges: this compound’s stability under stress conditions (e.g., heat, light) may require specialized storage protocols, a common hurdle for reactive impurities . Unlike Balsalazide’s USP-defined synthesis pathway, this compound’s synthesis might involve proprietary or non-disclosed methods, complicating third-party verification .

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